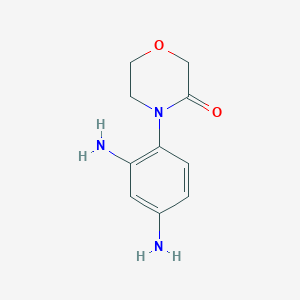

4-(2,4-Diaminophenyl)morpholin-3-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2,4-diaminophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFBLRLPINBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(2,4-Diaminophenyl)morpholin-3-one chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Diaminophenyl)morpholin-3-one is a heterocyclic organic compound with a molecular formula of C₁₀H₁₃N₃O₂.[1][2] This molecule features a morpholin-3-one ring system attached to a diaminophenyl group. The strategic placement of the amino groups on the phenyl ring, ortho and para to the morpholinone substituent, imparts unique chemical properties that make it a molecule of significant interest in medicinal chemistry. Primarily, it is recognized as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, where it also figures as a process impurity.[1] Beyond its role in the synthesis of established pharmaceuticals, its structural motifs suggest potential for broader biological activities, including anticancer and antimicrobial applications.[1] This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and characterization, offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Identification

The core structure of 4-(2,4-Diaminophenyl)morpholin-3-one consists of a saturated six-membered morpholine ring containing an oxygen and a nitrogen atom, with a ketone group at the 3-position. A 2,4-diaminophenyl substituent is attached to the nitrogen atom of the morpholine ring.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 4-(2,4-diaminophenyl)morpholin-3-one[1] |

| CAS Number | 482308-13-4[1] |

| Molecular Formula | C₁₀H₁₃N₃O₂[1][2] |

| Molecular Weight | 207.23 g/mol [1] |

| Canonical SMILES | C1COCC(=O)N1C2=C(C=C(C=C2)N)N[1] |

| InChI Key | ILLFBLRLPINBMA-UHFFFAOYSA-N[1] |

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of 4-(2,4-Diaminophenyl)morpholin-3-one.

Physical and Chemical Properties

Detailed experimental data for the physical properties of 4-(2,4-Diaminophenyl)morpholin-3-one are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, particularly the closely related 4-(4-aminophenyl)morpholin-3-one, we can infer some of its key characteristics. The presence of two primary amine groups and a lactam functionality suggests that the compound is a solid at room temperature with a relatively high melting point and some degree of polarity.

| Property | Value (4-(4-Aminophenyl)morpholin-3-one) | Predicted/Inferred for 4-(2,4-Diaminophenyl)morpholin-3-one |

| Appearance | White to off-white solid | Likely a solid, possibly with a similar appearance |

| Melting Point | 170-174.4 °C[3][4] | Expected to be a solid with a distinct melting point, potentially influenced by the additional amino group. |

| Boiling Point | 502.3 °C (Predicted) | High boiling point is expected due to polar functional groups. |

| Solubility | Slightly soluble in DMSO and Methanol (with heating)[5] | Similar solubility profile is anticipated, with solubility in polar organic solvents. |

Synthesis and Characterization

A plausible synthetic pathway would likely involve the following key transformations:

-

Nitration: Introduction of two nitro groups onto a phenyl-morpholinone precursor.

-

Reduction: Subsequent reduction of the dinitro compound to the corresponding diamino derivative.

Below is a conceptual experimental workflow for the synthesis and characterization of this compound.

Caption: Conceptual workflow for the synthesis and characterization of 4-(2,4-Diaminophenyl)morpholin-3-one.

Conceptual Synthesis Protocol

Step 1: Dinitration of 4-Phenylmorpholin-3-one

Rationale: This step introduces the nitro groups that will be later reduced to the desired amino functionalities. The use of a strong nitrating agent and careful temperature control is crucial to achieve the desired dinitro-isomer.

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

-

Slowly add 4-phenylmorpholin-3-one while maintaining the temperature.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or HPLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the dinitro product.

-

Filter the precipitate, wash with water, and dry to obtain 4-(2,4-dinitrophenyl)morpholin-3-one.

Step 2: Reduction of 4-(2,4-Dinitrophenyl)morpholin-3-one

Rationale: Catalytic hydrogenation is a common and effective method for the reduction of nitro groups to amines, offering high yields and clean conversions.

-

Dissolve 4-(2,4-dinitrophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(2,4-diaminophenyl)morpholin-3-one.

-

Purify the crude product by recrystallization or column chromatography.

Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amino groups, the C=O stretch of the lactam, and C-O-C stretch of the morpholine ring.

-

Melting Point Analysis: To determine the melting point range as an indicator of purity.

Applications and Biological Relevance

The primary documented application of 4-(2,4-Diaminophenyl)morpholin-3-one is as a key intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1] Its structural features also suggest potential for other pharmacological activities.

-

Anticancer Potential: The presence of diaminophenyl and morpholine moieties, which are found in various anticancer agents, suggests that this compound and its derivatives could be explored for their antiproliferative properties.[1]

-

Antimicrobial Activity: The amino groups can enhance interactions with biological membranes, indicating a potential for antimicrobial effects.[1]

Safety and Handling

Due to the lack of specific toxicological data for 4-(2,4-Diaminophenyl)morpholin-3-one, it should be handled with caution, assuming it may possess hazards similar to other aromatic amines.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(2,4-Diaminophenyl)morpholin-3-one is a molecule with established importance in pharmaceutical synthesis and potential for further exploration in drug discovery. While detailed experimental data on its physical properties and a specific, published synthesis protocol are currently limited, its chemical nature and relationship to well-characterized analogs provide a strong foundation for its use in research and development. This guide has provided a comprehensive overview of its structure, inferred properties, a plausible synthetic approach, and potential applications, serving as a valuable resource for scientists in the field.

References

- Smolecule. 4-(2,4-Diaminophenyl)morpholin-3-one. (2023).

- Sigma-Aldrich. 4-(4-Aminophenyl)morpholin-3-one.

- ResearchGate.

- Google Patents.

- CymitQuimica. SAFETY DATA SHEET - 4-(3-Aminophenyl)morpholin-3-one. (2026).

- Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025).

- Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

- Google Patents. WO2011131316A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.

- ECHEMI. 4-(4-Aminophenyl)

- Fisher Scientific. SAFETY DATA SHEET - 4-(2-Aminoethyl)morpholine. (2006).

- Eureka | Patsnap. Method for synthesizing rivaroxaban process impurity. (2018).

- ChemDmart. Safety Data Sheet - 4-(4-Aminophenyl)-3-morpholinone.

- HETEROCYCLES. practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. (2007).

- IJNRD.org. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.

- Asian Journal of Organic & Medicinal Chemistry. Synthesis of 4-phenyl-morpholin-3-one. (2020).

- Taylor & Francis Online. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents.

- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- Benchchem. Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4.

- Sigma-Aldrich. 4-(4-aminophenyl)morpholin-3-one | 438056-69-0.

- ChemicalBook. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR spectrum.

- Inxight Drugs. 4-(2,4-diaminophenyl)morpholin-3-one.

- Darshan Healthcare. API Intermediate | 438056-69-0|4-(4-Aminophenyl)morpholin-3-one.

- ResearchGate.

- Supplementary Information.

- ChemicalBook. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0. (2026).

- ResearchGate. Medicinal Chemistry Approach to Sulfonamide-Based 4-(4-Aminophenyl)

Sources

- 1. Buy 4-(2,4-Diaminophenyl)morpholin-3-one | 482308-13-4 [smolecule.com]

- 2. 4-(2,4-diaminophenyl)morpholin-3-one [drugs.ncats.io]

- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. darshanpharmaindia.in [darshanpharmaindia.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

Mechanism of Action and Biological Reactivity of 4-(2,4-Diaminophenyl)morpholin-3-one: A Technical Whitepaper

Executive Summary

4-(2,4-Diaminophenyl)morpholin-3-one (DAPM) is a critical pharmacophore intermediate and recognized process impurity in the synthesis of direct Factor Xa (FXa) inhibitors, most notably Rivaroxaban[1]. While DAPM is not administered as a standalone therapeutic, understanding its mechanism of action within biological systems is paramount for drug development professionals. Its biological reactivity is bifurcated into two distinct domains: its structural role in target engagement (enzyme inhibition) and its intrinsic toxicological reactivity as a primary aromatic amine. This whitepaper synthesizes the structural pharmacology, intrinsic biological activity, and CYP450-mediated metabolic activation pathways of DAPM, providing self-validating experimental frameworks for its evaluation.

Structural Pharmacology: The Morpholin-3-one Scaffold

In medicinal chemistry, the morpholin-3-one ring of DAPM is not merely a passive structural spacer; it is a highly active participant in target engagement. During the synthesis of Rivaroxaban, this core scaffold is retained and functionalized to interact directly with the coagulation cascade.

When introduced into biological systems, derivatives containing this core specifically and competitively suppress free and bound Factor Xa[]. The morpholin-3-one core effectively replaces the S1 and S4 subunits of Factor Xa, establishing two critical hydrogen bonds with the Gly219 amino acid residue in the enzyme's active site[]. This highly specific hydrogen-bonding network forces the molecule into a characteristic "L-shape" conformation, which is the foundational binding mechanism required for high-affinity, direct Factor Xa inhibition[].

Intrinsic Biological Activity of the DAPM Scaffold

Unreacted DAPM exhibits distinct biological activities driven by its 2,4-diaminophenyl moiety. The presence of two primary amino groups on the phenyl ring imparts unique physicochemical properties that interact with biological microenvironments:

-

Metal Ion Coordination: The primary amine groups act as bidentate ligands, allowing the molecule to chelate transition metal ions. In biological systems, this chelation can influence metal-dependent enzymatic activity, potentially disrupting cellular homeostasis or altering the redox state of the microenvironment[1].

-

Membrane Interaction: The electron-rich amino groups enhance the molecule's electrostatic interaction with negatively charged biological membranes. This membrane-disrupting potential is the mechanistic basis for the antimicrobial and anticancer properties observed in structurally related diamine derivatives[1].

Toxicological Mechanism: CYP450-Mediated Activation

The most critical biological mechanism of DAPM relates to its classification as an aromatic amine. Primary aromatic amines are notorious for requiring metabolic activation to exert mutagenic and cytotoxic effects[3].

The mutagenic pathway of DAPM is driven by hepatic Phase I and Phase II metabolism:

-

N-hydroxylation (Rate-Limiting Step): The primary amines of DAPM are highly susceptible to oxidation by cytochrome P450 enzymes, predominantly CYP1A2[3]. The ferriheme-peroxo complex of CYP1A2 facilitates the transfer of oxygen to the amine, yielding a reactive N-arylhydroxylamine intermediate[3].

-

Phase II Conjugation: The N-arylhydroxylamine undergoes further esterification by Phase II enzymes, such as N-acetyltransferases (NAT) or sulfotransferases (SULT), forming unstable O-acetylation or O-sulfonation products[4].

-

Nitrenium Ion Formation & DNA Adducts: The departure of the conjugated leaving group generates a highly electrophilic nitrenium ion[3]. This reactive species rapidly attacks nucleophilic centers in biological macromolecules, predominantly the C8 position of guanine residues in DNA, forming covalent hepatotoxic adducts that induce frameshift mutations[3][4].

Metabolic activation pathway of aromatic amines via CYP1A2 N-hydroxylation.

Quantitative Data Summary

To contextualize the biological reactivity of DAPM, the following table summarizes its pharmacological and toxicological parameters relative to the mature API it helps synthesize.

| Parameter | 4-(2,4-Diaminophenyl)morpholin-3-one (DAPM) | Rivaroxaban (Active API) |

| Primary Biological Role | Pharmacophore Intermediate / Process Impurity[1] | Direct Factor Xa Inhibitor[] |

| Target Affinity (FXa) | Low/Negligible (Lacks oxazolidinone core) | High Affinity (Hydrogen bonding at Gly219)[] |

| Metabolic Liability | High (CYP1A2 N-hydroxylation of primary amines)[3] | Low (Metabolized via CYP3A4/CYP2J2) |

| Mutagenic Potential | Potential Mutagen (Nitrenium ion formation)[3] | Non-mutagenic |

| Cellular Interaction | Metal ion chelation, membrane interaction[1] | Competitive suppression of FXa[] |

Self-Validating Experimental Protocols

To rigorously evaluate the metabolic activation and subsequent toxicity of DAPM, the following self-validating workflows must be employed. The causality of each step is designed to isolate the specific enzymatic pathways responsible for bioactivation.

Protocol 1: In Vitro CYP1A2-Mediated N-hydroxylation Assay

Purpose: To quantify the rate of N-arylhydroxylamine formation and validate CYP1A2 dependency.

-

Preparation: Dissolve DAPM in DMSO (final assay concentration <0.1% DMSO to prevent CYP inhibition).

-

Incubation Matrix: Combine DAPM (10 µM) with pooled Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the full complement of hepatic Phase I enzymes in their native lipid environment.

-

Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a continuous supply of electron equivalents (NADPH) to drive the oxygenation of the aromatic amine.

-

Self-Validation (Negative Control): Run a parallel arm pre-incubated with Furafylline (10 µM), a mechanism-based, highly selective CYP1A2 inhibitor. Causality: If N-hydroxylation is abolished in this arm, it conclusively proves that the activation is strictly CYP1A2-dependent, validating the assay system.

-

Quench & Analysis: Terminate the reaction at specific time points using ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the N-hydroxylamine metabolite.

Protocol 2: Modified Ames Test for Mutagenicity

Purpose: To assess the DNA-adduct forming potential of the metabolically activated DAPM.

-

Strain Selection: Utilize Salmonella typhimurium strain TA98. Causality: TA98 is specifically engineered to detect frameshift mutations, which are the hallmark genetic lesions caused by bulky aromatic amine-DNA adducts.

-

Metabolic Activation (S9 Fraction): Plate the bacteria and DAPM in the presence of rat liver S9 fraction (post-mitochondrial supernatant) and NADPH. Causality: Bacteria lack mammalian CYP450 enzymes. The S9 fraction acts as an exogenous metabolic activation system, converting the inert DAPM into its reactive nitrenium ion.

-

Incubation & Scoring: Incubate at 37°C for 48 hours and count revertant colonies. A dose-dependent increase in colonies compared to the vehicle control confirms mutagenicity.

Self-validating experimental workflow for DAPM metabolic activation and toxicity.

References

-

Title: 4-(2,4-Diaminophenyl)morpholin-3-one - Smolecule Source: smolecule.com URL: 1

-

Title: Rivaroxaban Impurities - BOC Sciences Source: bocsci.com URL:

-

Title: Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations | Journal of Medicinal Chemistry Source: acs.org URL: 3

-

Title: Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: mdpi.com URL: 4

Sources

Solubility Profile of 4-(2,4-Diaminophenyl)morpholin-3-one in Polar Organic Solvents: A Technical Guide

Executive Summary

4-(2,4-Diaminophenyl)morpholin-3-one (CAS No: 482308-13-4) is a highly functionalized aromatic amine with a molecular weight of 207.23 g/mol . In the pharmaceutical industry, it is recognized primarily as a critical intermediate—and a closely monitored impurity—in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used for the management of thromboembolic disorders .

For drug development professionals and chemical engineers, understanding the solubility profile of this compound in polar organic solvents is not merely an academic exercise; it is a prerequisite for optimizing catalytic hydrogenation yields and developing robust analytical methodologies (e.g., LCMS, HPLC). This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and field-proven experimental protocols.

Physicochemical Properties & Solvation Thermodynamics

The solvation behavior of 4-(2,4-Diaminophenyl)morpholin-3-one is dictated by the interplay between its hydrophobic carbon framework and its highly polar functional groups.

-

Hydrogen Bonding Capacity: The molecule features two primary amine groups on the phenyl ring, which act as potent hydrogen bond donors and acceptors. Additionally, the morpholin-3-one ring contains a carbonyl oxygen that serves as a strong hydrogen bond acceptor.

-

Solvent Compatibility: Due to these heteroatoms, the compound exhibits a strong affinity for polar organic solvents. Protic solvents (like ethanol and methanol) form extensive hydrogen-bonding networks with the solute, significantly lowering the free energy of solvation. Aprotic polar solvents (like DMSO) stabilize the molecule via strong dipole-dipole interactions .

Fig 1. Solvation interactions of 4-(2,4-Diaminophenyl)morpholin-3-one in polar organic solvents.

Solubility Profile in Key Polar Solvents

The choice of solvent directly impacts the efficiency of both synthesis and analysis. Below is a detailed breakdown of the compound's behavior in dominant solvent systems.

Ethanol (The Preferred Industrial Solvent)

Ethanol is the industry-standard solvent for the synthesis of this compound via the palladium-catalyzed reduction of 4-(2,4-dinitrophenyl)morpholin-3-one. Causality: Ethanol provides an ideal thermodynamic environment. It dissolves both the nitro-precursor and the diamine product effectively while maintaining moderate hydrogen gas solubility, which is critical for driving the reaction kinetics forward without causing over-reduction .

Methanol and DMSO (Analytical Solvents)

Analytical certificates of analysis routinely utilize Methanol and Dimethyl Sulfoxide (DMSO) for sample preparation. Causality: DMSO possesses a high dielectric constant and strong dipole moment, effortlessly solvating the polar aromatic amines. These solvents are standardly utilized for preparing stock solutions for LCMS and 1H-NMR structural confirmation because they prevent solute aggregation at high concentrations .

Aqueous-Organic Mixtures

Pure water severely limits the substrate's solubility. The hydrophobic bulk of the phenyl ring creates a large cavity in the water lattice, which is thermodynamically unfavorable due to entropy loss (the hydrophobic effect). Causality: Water-ethanol mixtures (typically in a 70:30 to 90:10 ratio) offer a synergistic balance. Ethanol acts as a co-solvent, reducing the cohesive energy density of water. This lowers the energy penalty for cavity formation while maintaining enough hydrogen-bonding capacity to stabilize the polar amine groups, aligning with green chemistry principles .

Quantitative Data Summary

| Solvent System | Solubility Profile | Primary Solvation Mechanism | Industrial / Analytical Application |

| Ethanol (Absolute) | High | H-bonding (Protic) | Preferred solvent for catalytic hydrogenation |

| Methanol | High | H-bonding (Protic) | Analytical stock solutions (LCMS, NMR) |

| DMSO | Very High | Dipole-dipole (Aprotic) | Analytical stock solutions, impurity profiling |

| Water (Pure) | Low | Hydrophobic exclusion | Not recommended for pure synthesis |

| Ethanol:Water (70:30) | Moderate-High | Co-solvency | Green chemistry synthesis, balanced solubility |

Experimental Methodologies

As a Senior Application Scientist, it is critical to employ self-validating systems when determining solubility or optimizing solvent conditions. The following protocols are designed to ensure data integrity and reproducibility.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol is designed to determine the exact thermodynamic solubility of the compound in various polar solvents.

-

Solvent Preparation: Prepare 10 mL of the target solvent (e.g., Absolute Ethanol, DMSO, or a 70:30 Ethanol:Water mixture) in a sealed, temperature-controlled glass vial.

-

Solute Addition: Incrementally add solid 4-(2,4-Diaminophenyl)morpholin-3-one until a visible suspension remains, ensuring the solution is supersaturated.

-

Isothermal Equilibration: Place the vial in an isothermal orbital shaker at 25°C (or 37°C for biological relevance) at 150 RPM for 48 hours. Causality: 48 hours ensures the system has transitioned from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Filter the suspension using a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and highly hydrophobic, ensuring that the polar amine groups of the solute do not adsorb onto the filter membrane, which would artificially lower the quantified solubility.

-

Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a pre-calibrated standard curve.

-

Data Validation (Self-Validating Step): Perform all measurements in independent triplicates. A Relative Standard Deviation (RSD) of <2% validates the equilibrium state and the absence of systemic analytical bias.

Fig 2. Step-by-step experimental workflow for isothermal solubility determination.

Protocol 2: Solvent Optimization for Catalytic Hydrogenation

This protocol utilizes ethanol to synthesize the compound via the reduction of its dinitro-precursor.

-

Suspension: Suspend 4-(2,4-dinitrophenyl)morpholin-3-one in absolute ethanol at a concentration of 10-15 wt%.

-

Catalyst Addition: Add 5% Palladium on activated carbon (Pd/C) under an inert nitrogen atmosphere to prevent premature catalyst ignition.

-

Hydrogenation: Subject the reaction mixture to hydrogen pressure (0.4-0.5 MPa) at elevated temperatures (60-80°C) for 4-6 hours. Causality: The elevated temperature increases the solubility of the dinitro-precursor in ethanol, allowing the solid-liquid-gas phase reaction to proceed efficiently at the catalyst surface.

-

In-Process Control (IPC): Monitor the reaction via HPLC. Self-Validating Step: The disappearance of the nitro-precursor peak and the stabilization of the diamine peak area validate complete conversion, ensuring the solvent system is maintaining both species in solution.

-

Workup: Filter the hot solution to remove the Pd/C catalyst, then cool the ethanol filtrate to induce crystallization of the highly pure 4-(2,4-Diaminophenyl)morpholin-3-one.

References

-

NCATS Inxight Drugs. "4-(2,4-diaminophenyl)morpholin-3-one." Retrieved from[Link]

Pharmacokinetic Properties of Morpholin-3-one Diamine Derivatives: A Technical Guide to ADME Profiling and Drug Design

Introduction: The Rationale for Morpholin-3-one Diamine Scaffolds

In modern medicinal chemistry, the morpholine ring is a privileged scaffold. However, the introduction of a carbonyl group to form a morpholin-3-one (a lactam bioisostere) fundamentally alters the molecule's physicochemical properties. The carbonyl group withdraws electron density from the adjacent nitrogen, significantly lowering its basicity (pKa) compared to unsubstituted morpholine[1]. This structural tuning prevents excessive ionization at physiological pH, thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration without sacrificing aqueous solubility[1].

When functionalized with a diamine moiety (such as a piperazine ring or an ethylenediamine linker), the resulting morpholin-3-one diamine derivatives exhibit a highly tunable pharmacokinetic (PK) profile. The diamine provides a secondary, tightly controlled protonation site essential for engaging target binding pockets—such as the S4 pocket of coagulation Factor Xa or the catalytic triad of monoacylglycerol lipase (MAGL)[2][3]. This guide explores the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, providing self-validating protocols for their preclinical evaluation.

Physicochemical and Pharmacokinetic Profiling

Absorption and Distribution

Morpholin-3-one diamine derivatives generally exhibit high intestinal absorption due to their balanced lipophilicity (LogD typically between 1.5 and 3.0). However, their absorption kinetics are frequently modulated by efflux transporters. In vitro studies demonstrate that many of these compounds, including the blockbuster anticoagulant Rivaroxaban (a morpholin-3-one derivative), are substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4].

The Volume of Distribution ( Vd ) is typically moderate (e.g., Vss ~50 L for systemic agents)[4]. For central nervous system (CNS) applications, such as MAGL PET tracers, the diamine substitution is optimized to achieve a brain-to-plasma ratio ( Kp,uu ) approaching 1.0, ensuring rapid BBB penetration and target engagement[5].

Metabolic Pathways (Biotransformation)

The metabolic stability of the morpholin-3-one core is a critical parameter. These compounds undergo biotransformation via two parallel, independent pathways, minimizing the risk of severe single-enzyme drug-drug interactions[3]:

-

CYP450-Mediated Oxidation: Cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2 , catalyze the oxidative degradation of the morpholinone moiety. This typically involves hydroxylation followed by ring cleavage[6][7].

-

CYP-Independent Hydrolysis: The amide bonds within the morpholin-3-one ring and the diamine linker are susceptible to non-CYP-mediated hydrolysis by plasma and hepatic esterases/amidases[8].

Excretion

Clearance is typically dual-pathway. Approximately one-third of the administered dose is excreted directly via the kidneys as unchanged active substance, while the remaining two-thirds undergo hepatic metabolism before biliary and renal excretion[3].

Caption: Dual metabolic clearance pathways of morpholin-3-one derivatives via CYP oxidation and amide hydrolysis.

Quantitative Data Summaries

To establish a baseline for drug design, the following tables summarize the target physicochemical and pharmacokinetic parameters for optimized morpholin-3-one diamine candidates.

Table 1: Target Physicochemical Properties

| Parameter | Optimal Range | Causality / Rationale |

| Molecular Weight (MW) | 350 - 500 Da | Ensures oral bioavailability and avoids steric hindrance at efflux pumps. |

| LogD (pH 7.4) | 1.5 - 3.0 | Balances aqueous solubility with lipid membrane permeability[1]. |

| Polar Surface Area (PSA) | 60 - 90 Ų | Critical for CNS penetrance (<90 Ų) or systemic retention (>90 Ų). |

| pKa (Diamine Nitrogen) | 7.5 - 8.5 | Ensures partial protonation at physiological pH for target ionic interactions. |

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rodent/Human Models)

| PK Parameter | Typical Value Range | Clinical Implication |

| Clearance ( CL ) | 2.0 - 5.0 mL/min/kg | Low to moderate clearance ensures a sustained therapeutic window[9]. |

| Terminal Half-Life ( t1/2 ) | 5.0 - 12.0 h | Supports once- or twice-daily oral dosing regimens[10]. |

| Volume of Distribution ( Vss ) | 0.7 - 1.2 L/kg | Indicates moderate tissue distribution without excessive deep-compartment trapping[4]. |

| Bioavailability ( F% ) | 60% - 80% | High oral bioavailability due to metabolic stability of the morpholinone core[10]. |

Self-Validating Experimental Protocols

To accurately profile the ADME characteristics of novel morpholin-3-one diamine derivatives, researchers must utilize self-validating assay systems. The following protocols include internal controls to ensure data integrity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic hepatic clearance ( CLint ) and differentiate between CYP-mediated and non-CYP-mediated metabolism[7][8]. Causality: Because morpholin-3-one derivatives undergo both CYP oxidation and CYP-independent hydrolysis, the assay must be run with and without NADPH to isolate the specific degradation pathways.

-

Preparation: Thaw HLM (pooled, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the morpholin-3-one test compound (final concentration 1 µM) in the buffer.

-

Self-Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. Run a parallel plate without the NADPH regenerating system to measure baseline amide hydrolysis.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

-

Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2 from the log-linear decline of the parent compound and derive CLint .

Protocol 2: Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and quantify P-gp/BCRP efflux ratios[4][10]. Causality: Morpholin-3-one derivatives are highly susceptible to active efflux. Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) permeability reveals the Efflux Ratio (ER), dictating whether an efflux inhibitor is needed during in vivo dosing.

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

-

Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

-

Transport Phase:

-

For A→B: Add compound to the apical chamber; add blank buffer to the basolateral chamber.

-

For B→A: Add compound to the basolateral chamber; add blank buffer to the apical chamber.

-

-

Self-Validation Control: Use Propranolol (high permeability, non-effluxed) and Digoxin (known P-gp substrate) to validate the monolayer integrity and transporter activity.

-

Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

-

Calculation: Determine the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER>2.0 indicates significant active efflux.

Caption: Step-by-step logical workflow for the preclinical ADME/PK evaluation of novel derivatives.

Conclusion

The morpholin-3-one diamine scaffold represents a highly versatile structural motif in drug discovery. By understanding the causal relationship between its physicochemical properties (e.g., reduced basicity, hydrogen bonding) and its pharmacokinetic behavior (e.g., CYP3A4/2J2 metabolism, moderate Vd , and P-gp interaction), researchers can rationally design compounds with optimal oral bioavailability or targeted CNS penetrance. Rigorous, self-validating in vitro assays remain the cornerstone for translating these derivatives from early-stage discovery into viable clinical candidates.

References

-

Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ResearchGate. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). Available at:[Link]

-

Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available at:[Link]

-

Rivaroxaban Product Information. Therapeutic Goods Administration (TGA). Available at:[Link]

-

Xarelto EPAR Public Assessment Report. European Medicines Agency (EMA). Available at:[Link]

-

Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects. National Institutes of Health (NIH). Available at:[Link]

-

Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Gastrointestinal Bleeding Due to NOACs Use: Exploring the Molecular Mechanisms. MDPI. Available at:[Link]

-

Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Scholarly Publications Leiden University. Available at:[Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. tga.gov.au [tga.gov.au]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. ec.europa.eu [ec.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Application Note: Advanced Synthetic Route to Rivaroxaban via 4-(2,4-Diaminophenyl)morpholin-3-one

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Rivaroxaban is a highly selective, direct Factor Xa (FXa) inhibitor widely prescribed for the prevention and treatment of thromboembolic disorders[]. The molecule's characteristic L-shape and its ability to form critical hydrogen bonds with the Gly219 amino acid residue of the FXa active site are heavily dependent on its core oxazolidinone and morpholinone structures[].

In standard industrial syntheses, the morpholinone precursor typically contains a single amino group. However, 4-(2,4-Diaminophenyl)morpholin-3-one (CAS: 482308-13-4) is frequently encountered as a key intermediate or a closely related process impurity (often designated as Impurity 65 or Impurity J)[][4]. Utilizing this diamino compound as a direct starting material for Rivaroxaban presents a unique synthetic challenge: achieving regioselective functionalization of the 4-amino group, followed by the traceless removal of the 2-amino group.

This application note details a validated, self-correcting synthetic protocol that leverages steric differentiation to convert 4-(2,4-Diaminophenyl)morpholin-3-one into high-purity Rivaroxaban.

Mechanistic Pathway & Workflow

The success of this synthetic route relies on the inherent steric environment of the starting material. The 2-amino group is positioned ortho to the bulky morpholin-3-one ring, significantly reducing its nucleophilicity due to steric hindrance. Conversely, the 4-amino group is sterically unencumbered.

By carefully controlling reaction thermodynamics, we can drive a regioselective epoxide opening at the 4-position. Subsequently, the unreacted 2-amino group is excised via a reductive deamination (diazotization followed by hypophosphorous acid reduction) to converge with the traditional Rivaroxaban synthetic pathway[5].

Figure 1: Synthetic workflow from 4-(2,4-Diaminophenyl)morpholin-3-one to Rivaroxaban.

Experimental Protocols

Step 1: Regioselective Oxazolidinone Formation

Causality Check: The use of a protic solvent mixture (Ethanol/Water) at a moderate temperature (60 °C) provides the necessary activation energy for the 4-amino group to attack the chiral epoxide while keeping the sterically hindered 2-amino group dormant.

-

Preparation: Suspend 4-(2,4-Diaminophenyl)morpholin-3-one (1.0 eq) in a 7:3 mixture of Ethanol and Water.

-

Addition: Slowly add (S)-2-(phthalimidomethyl)oxirane (1.05 eq) to the suspension.

-

Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor via HPLC. The bulky morpholinone ring ensures >95% regioselectivity at the 4-position.

-

Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) to the mixture and elevate the temperature to 80 °C for 4 hours to close the oxazolidinone ring.

-

Isolation: Cool to 5 °C, filter the resulting precipitate, and wash with cold ethanol to yield Intermediate A (2-Amino-phthalimide-oxazolidinone derivative).

Step 2: Reductive Deamination

Causality Check: To match the standard Rivaroxaban structure, the residual 2-amino group must be removed. Diazotization creates an excellent leaving group (N2 gas), and hypophosphorous acid acts as a mild hydride source to replace the diazonium group with a hydrogen atom without reducing the morpholinone or oxazolidinone carbonyls.

-

Diazotization: Dissolve Intermediate A in an aqueous HCl solution (3 M) and cool to 0–5 °C in an ice bath.

-

Nitrite Addition: Dropwise, add a pre-chilled aqueous solution of Sodium Nitrite (NaNO2, 1.1 eq), maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Reduction: Slowly introduce Hypophosphorous acid (H3PO2, 50% aqueous solution, 5.0 eq) to the cold mixture.

-

Evolution: Allow the reaction to warm to room temperature. Nitrogen gas evolution will be observed. Stir until gas evolution ceases (approx. 4 hours).

-

Workup: Neutralize with saturated NaHCO3, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo to yield Intermediate B .

Step 3: Deprotection and Final Acylation

Causality Check: Hydrazine hydrate efficiently cleaves the phthalimide protecting group via the Ing-Manske procedure. The resulting primary amine is immediately trapped with 5-chlorothiophene-2-carbonyl chloride to form the critical amide bond required for FXa inhibition[].

-

Deprotection: Dissolve Intermediate B in Methanol. Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. Cool and filter off the phthalhydrazide byproduct. Concentrate the filtrate to yield the free primary amine.

-

Acylation: Dissolve the free amine in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0 °C.

-

Coupling: Dropwise, add 5-chlorothiophene-2-carbonyl chloride (1.1 eq). Stir for 2 hours at room temperature.

-

Purification: Wash the organic layer with 1M HCl, then brine. Dry, concentrate, and recrystallize from Acetic Acid/Water to yield pure Rivaroxaban .

Quantitative Data & Yield Summary

The following table summarizes the expected thermodynamic parameters, yields, and purity profiles for this synthetic route.

| Process Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Target Purity (HPLC) |

| Step 1 | Epoxide Opening & Cyclization | (S)-Epoxide, CDI, EtOH/H2O | 60 - 80 | 16 | 78% | > 96.0% |

| Step 2 | Reductive Deamination | NaNO2, HCl, H3PO2 | 0 - 25 | 4.5 | 82% | > 98.0% |

| Step 3 | Deprotection & Acylation | Hydrazine, 5-CTC, Pyridine | 65, then 0 - 25 | 4 | 88% | > 99.5% (API Grade) |

| Overall | Multi-step Synthesis | - | - | ~24.5 | ~56.3% | > 99.5% |

References

- Application in the Preparation of Rivaroxaban: 4-(2,4-Diaminophenyl)

- Rivaroxaban Impurities and Mechanism of Action (Factor Xa Inhibition)

- Rivaroxaban Impurity 65 (4-(2,4-diaminophenyl)morpholin-3-one)

Sources

Application Note: Exhaustive Catalytic Reduction of Dinitro Precursors to Yield 4-(2,4-Diaminophenyl)morpholin-3-one

Overview & Application Scope

4-(2,4-Diaminophenyl)morpholin-3-one (CAS No. 482308-13-4) is a highly valued chemical building block and a critically monitored impurity in the synthesis of morpholine-based pharmaceuticals[1]. Most notably, it serves as a key intermediate in the developmental pathways of direct Factor Xa (FXa) inhibitors, such as the anticoagulant drug Rivaroxaban, which is widely used for the prevention and treatment of thromboembolic disorders[1][].

The synthesis of this diamine requires the exhaustive reduction of its precursor, 4-(2,4-dinitrophenyl)morpholin-3-one . Because the morpholin-3-one ring is susceptible to hydrolytic cleavage under harsh acidic conditions, the reduction methodology must be highly chemoselective. This application note outlines field-proven, self-validating protocols for this transformation, detailing the mechanistic causality behind parameter selection to ensure high purity and scalability.

Mechanistic Causality & Reaction Dynamics

The reduction of aromatic nitro groups to primary amines is not a single-step event; it proceeds via a sequential hydrogenation cascade: Nitro → Nitroso → Hydroxylamine → Amine .

Fig 1. Sequential reduction mechanism of the nitro group to the primary amine.

As a Senior Application Scientist, it is crucial to understand the physical chemistry driving this specific reaction to avoid stalled intermediates:

-

Steric & Electronic Disparities: The two nitro groups on the 2,4-dinitrophenyl ring do not reduce symmetrically. The para-nitro group (position 4) is relatively unhindered and reduces rapidly. Conversely, the ortho-nitro group (position 2) experiences significant steric shielding from the adjacent, bulky morpholin-3-one moiety.

-

Catalyst & Solvent Causality: To overcome this steric barrier without degrading the molecule, Palladium on Carbon (Pd/C) is utilized[3]. Absolute ethanol or ethanol-water mixtures (e.g., 90:10) are the optimal solvents[1]. Pure water severely limits the solubility of the dinitro substrate, while pure non-polar solvents fail to solubilize the highly polar hydroxylamine intermediate. Ethanol provides the perfect balance for substrate solubility and hydrogen gas mass transfer[4].

-

Self-Validating Kinetic Control: The reaction is engineered as a self-validating system. By conducting the reaction in a sealed autoclave under constant hydrogen pressure, the progress is directly correlated to hydrogen uptake. When the pressure drop ceases, the kinetic endpoint has been reached, guaranteeing that no partially reduced hydroxylamine impurities remain.

Quantitative Data & Parameter Optimization

To facilitate easy comparison and experimental design, the quantitative parameters for the reduction methodologies are summarized below.

Table 1: Comparison of Reduction Methodologies

| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/NH₄Cl) |

| Reagents | H₂ gas, 5% Pd/C | Iron powder (325 mesh), NH₄Cl |

| Solvent | Absolute Ethanol | Ethanol/Water (70:30) |

| Temperature | 65–70 °C | 80 °C (Reflux) |

| Pressure | 4.0 bar (0.4 MPa) | Atmospheric |

| Reaction Time | 4–6 hours | 6–8 hours |

| Chemoselectivity | Excellent | Good |

| Typical Yield | >92% | 75–85% |

| Scalability | High (Preferred in Pharma) | Low (Heavy metal waste) |

Table 2: Optimized Reaction Parameters for Pd/C Hydrogenation

| Parameter | Optimal Range | Mechanistic Rationale |

| Catalyst Loading | 5–10 wt% (relative to substrate) | Ensures sufficient active sites to overcome the steric hindrance of the ortho-nitro group[3]. |

| H₂ Pressure | 4.0–5.0 bar | Drives the equilibrium forward; prevents accumulation of toxic hydroxylamine intermediates. |

| Temperature | 65–70 °C | Overcomes the activation energy barrier for complete reduction without hydrolyzing the morpholinone ring. |

| Agitation | >600 rpm | Maximizes gas-liquid-solid mass transfer, which is the rate-limiting step in multiphase catalytic reactions. |

Experimental Methodologies

Protocol A: Pressurized Catalytic Hydrogenation (Primary Method)

This is the industry-standard, scalable protocol designed for maximum purity and yield[4].

Fig 2. Step-by-step workflow for the catalytic hydrogenation process.

Step-by-Step Procedure:

-

Preparation: In a clean, dry 1 L high-pressure autoclave, suspend 50.0 g of 4-(2,4-dinitrophenyl)morpholin-3-one in 400 mL of absolute ethanol (10-15 wt% concentration)[1].

-

Catalyst Addition: Carefully add 2.5 g of 5% Palladium on activated carbon (Pd/C). Critical Safety Note: Use 50% wet Pd/C to prevent the ignition of ethanol vapors.

-

Inertion: Seal the autoclave. Purge the headspace with Nitrogen gas (3.0 bar) and vent. Repeat this cycle three times to ensure a completely oxygen-free environment.

-

Hydrogenation: Pressurize the reactor with Hydrogen gas to 4.0 bar (0.4 MPa)[3]. Begin vigorous agitation at 600 rpm.

-

Heating: Gradually heat the reaction mixture to an internal temperature of 65–70 °C. As hydrogen is consumed by the nitro groups, maintain the pressure at 4.0 bar via a continuous feed regulator.

-

Self-Validation & Completion: Monitor the hydrogen mass flow. The reaction is deemed complete when hydrogen uptake completely ceases (typically 4–6 hours). Maintain conditions for an additional 30 minutes to ensure total conversion of the sterically hindered ortho position.

-

Filtration: Cool the reactor to 40 °C. Vent the hydrogen safely and purge with Nitrogen three times. Filter the warm mixture through a tightly packed pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the filter cake with 50 mL of warm ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) until a thick slurry forms. Cool the slurry to 0–5 °C to maximize crystallization. Filter the resulting solid, wash with cold ethanol, and dry under vacuum at 50 °C to a constant weight.

Protocol B: Chemical Reduction via Béchamp Process (Alternative Lab-Scale)

For laboratories lacking high-pressure infrastructure, an optimized Iron/Ammonium Chloride reduction provides a viable, albeit lower-yielding, alternative.

Step-by-Step Procedure:

-

Suspend 10.0 g of the dinitro precursor and 15.0 g of Iron powder (325 mesh) in 100 mL of a 70:30 Ethanol/Water mixture.

-

Add 2.5 g of Ammonium Chloride (NH₄Cl) as a mild proton source. Causality: NH₄Cl is strictly used instead of HCl to maintain a near-neutral pH, which prevents the acid-catalyzed hydrolysis and ring-opening of the morpholin-3-one moiety.

-

Reflux the mixture (approx. 80 °C) under vigorous stirring for 6 to 8 hours. Monitor via TLC or HPLC until the starting material and intermediate mono-amines are consumed.

-

Filter the hot suspension through a Celite pad to remove iron oxides.

-

Concentrate the filtrate and crystallize the product as described in Protocol A, Step 8.

References

-

4-(2,4-Diaminophenyl)morpholin-3-one - Smolecule Source: smolecule.com URL:[1]

-

Rivaroxaban Impurities - BOC Sciences Source: bocsci.com URL:[]

-

4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - ChemicalBook Source: chemicalbook.com URL:[3]

-

AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon Source: Google Patents URL:[4]

Sources

Application Note: High-Resolution Chromatographic Isolation and Characterization of Rivaroxaban Impurity 107

Introduction & Context

Rivaroxaban is a highly effective, orally active, direct Factor Xa inhibitor used extensively in anticoagulant therapy. During its multistep synthesis and subsequent storage, various process-related impurities and degradation products can emerge, necessitating stringent monitoring per ICH Q3A(R2) and Q3B(R2) guidelines.

Rivaroxaban Impurity 107 (CAS: 1257527-98-2), chemically identified as 2-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione[1], is a critical intermediate-derived impurity. Its structural similarity to the active pharmaceutical ingredient (API) poses significant challenges for baseline resolution. This application note details a robust, self-validating chromatographic workflow for the analytical detection and preparative isolation of Impurity 107, designed specifically for drug development professionals and analytical scientists.

Scientific Principles & Causality (Method Rationale)

To successfully isolate Impurity 107 from the bulk Rivaroxaban matrix, the chromatographic conditions must exploit the subtle structural and electronic differences between the two molecules. Impurity 107 contains a secondary amine and a free hydroxyl group, whereas Rivaroxaban features a relatively neutral chlorothiophene-carboxamide moiety.

-

Stationary Phase Selection : A high-density octadecylsilane (C18) column (e.g., YMC ODSA or Thermo Hypersil ODS, 5 µm, 4.6 × 250 mm) is selected to provide maximum hydrophobic surface area. This is essential for the separation of closely related structural analogs that differ only slightly in their partition coefficients[2][3].

-

Mobile Phase & pH Causality : The use of an acidic buffer is the primary driver of separation. By employing a 25 mM potassium phosphate buffer adjusted to pH 2.9[2] or a highly diluted 0.07% orthophosphoric acid (OPA) solution[3], the secondary amine of Impurity 107 becomes fully protonated. This ionization increases its apparent polarity relative to the neutral Rivaroxaban, significantly shifting its retention time ( tR ) to elute earlier, thus preventing co-elution.

-

Preparative Scale-Up Logic : For physical isolation, non-volatile phosphate buffers are detrimental as they co-precipitate with the isolated compound. Therefore, the analytical method is translated to a volatile buffer system (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate) to facilitate post-fractionation lyophilization without salt contamination[4].

Experimental Protocols

Analytical RP-HPLC Method (System Suitability & Detection)

This method serves as the self-validating system. Before any preparative scale-up occurs, this analytical run must confirm baseline resolution ( Rs>2.0 ) to guarantee that the subsequent isolation will yield high-purity fractions.

Step 1: Mobile Phase Preparation

-

Mobile Phase A : Prepare 0.07% Orthophosphoric acid (OPA) in Milli-Q water (pH ~2.5). Filter the solution through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes[3].

-

Mobile Phase B : Use HPLC-grade Acetonitrile (100%)[3].

Step 2: Sample Preparation

-

Dissolve the crude Rivaroxaban sample (or forced degradation sample) in a diluent of Acetonitrile:Water (50:50, v/v) to achieve a concentration of 1.0 mg/mL. Sonicate for 15 minutes to ensure complete solubilization[5].

Step 3: Chromatographic Execution

-

Column : C18 (250 mm × 4.6 mm, 5 µm)[2].

-

Flow Rate : 1.0 mL/min.

-

Detection : Photodiode Array (PDA) or UV at 249 nm or 250 nm[2][3].

-

Column Temperature : 25°C.

-

Injection Volume : 10 µL.

-

Self-Validation Check: Proceed to preparative scale-up only if the system suitability criteria (Table 2) are met.

Preparative HPLC Isolation Workflow

Once the analytical method validates the resolution, the method is scaled up for the physical isolation of Impurity 107.

Step 1: Preparative Mobile Phase

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water (volatile, allows for lyophilization).

-

Mobile Phase B : HPLC-grade Acetonitrile.

Step 2: Preparative Chromatographic Setup

-

Column : Preparative C18 column (250 mm × 21.2 mm, 5 µm).

-

Flow Rate : 20.0 mL/min.

-

Detection : UV at 250 nm.

-

Sample Loading : Inject 2-5 mL of a concentrated crude mixture (20 mg/mL dissolved in DMSO/Acetonitrile).

Step 3: Fraction Collection & Recovery

-

Monitor the real-time chromatogram and trigger fraction collection based on the UV threshold corresponding to the previously established tR of Impurity 107.

-

Pool the collected fractions containing the target impurity.

-

Remove the organic modifier (acetonitrile) via rotary evaporation under reduced pressure at 35°C to prevent thermal degradation.

-

Lyophilize the remaining aqueous solution for 48 hours to yield high-purity (>98%) solid Impurity 107[4].

Data Presentation

Table 1: Gradient Elution Program for Analytical Separation

| Time (min) | Mobile Phase A (0.07% OPA) | Mobile Phase B (Acetonitrile) | Elution Profile |

| 0.0 | 80% | 20% | Isocratic hold |

| 5.0 | 80% | 20% | Linear gradient |

| 20.0 | 40% | 60% | Linear gradient |

| 25.0 | 20% | 80% | High organic wash |

| 26.0 | 80% | 20% | Re-equilibration |

| 35.0 | 80% | 20% | End of run |

Table 2: System Suitability & Validation Parameters

| Parameter | Rivaroxaban API | Impurity 107 | Acceptance Criteria |

| Retention Time ( tR ) | ~12.20 min[2] | ~8.5 - 9.5 min | N/A |

| Resolution ( Rs ) | > 3.5 | > 2.0 | Rs≥2.0 |

| Tailing Factor ( Tf ) | 1.12 | 1.15 | Tf≤1.5 |

| Theoretical Plates ( N ) | > 8000 | > 6500 | N≥5000 |

Visualizations

Caption: Causality of pH-driven chromatographic separation mechanism for Impurity 107.

Caption: Step-by-step workflow for the preparative isolation of Rivaroxaban Impurity 107.

Conclusion

The successful isolation of Rivaroxaban Impurity 107 hinges entirely on exploiting its distinct ionization profile. By utilizing an acidic mobile phase (pH ~2.5-2.9) on a high-density C18 stationary phase, the secondary amine of Impurity 107 is protonated, ensuring robust baseline resolution from the main API peak. Transitioning from analytical validation (using OPA or phosphate buffers) to preparative isolation (using volatile TFA or ammonium acetate) provides a seamless, self-validating system. This workflow yields highly pure reference standards essential for regulatory compliance, structural elucidation, and downstream toxicity profiling.

References

-

[2] Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. PMC (NIH). 2

-

[6] Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban.... Frontiers. 6

-

[3] Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bulk. IOSR Journal. 3

-

[5] Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. AKJournals. 5

-

[4] Chromatograms of Rivaroxaban and Related Impurities in Rovaltro and Xarelto Tablets. ResearchGate. 4

Sources

- 1. veeprho.com [veeprho.com]

- 2. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]

Application Notes and Protocols for the Laboratory-Scale Purification of 4-(2,4-Diaminophenyl)morpholin-3-one

Introduction

4-(2,4-Diaminophenyl)morpholin-3-one is a heterocyclic aromatic amine characterized by a morpholin-3-one ring attached to a phenyl group with two amino substituents at the 2 and 4 positions.[1] Its structural features, particularly the presence of reactive amine groups, make it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This guide provides detailed protocols for the purification of 4-(2,4-Diaminophenyl)morpholin-3-one at the laboratory scale, focusing on methods that ensure high purity and are readily implementable by researchers, scientists, and drug development professionals.

Genesis of Impurities

The most common synthetic route to 4-(2,4-Diaminophenyl)morpholin-3-one involves the reduction of a dinitro precursor, 4-(2,4-dinitrophenyl)morpholin-3-one.[1] This process can introduce several impurities, including:

-

Unreacted Starting Material: Residual 4-(2,4-dinitrophenyl)morpholin-3-one.

-

Partially Reduced Intermediates: Such as 4-(2-amino-4-nitrophenyl)morpholin-3-one and 4-(4-amino-2-nitrophenyl)morpholin-3-one.

-

By-products of Reduction: Depending on the reducing agent and conditions, other side products may form.

-

Catalyst Residues: If catalytic hydrogenation is employed, traces of the metal catalyst (e.g., palladium on carbon) may be present.[1]

This guide will address the removal of these and other potential contaminants through robust purification strategies.

Physicochemical Properties for Purification Strategy

Understanding the physicochemical properties of 4-(2,4-Diaminophenyl)morpholin-3-one is crucial for designing effective purification protocols.

| Property | Value/Description | Significance for Purification |

| Molecular Formula | C₁₀H₁₃N₃O₂[1] | Affects molecular weight and solubility. |

| Molecular Weight | ~207.23 g/mol | Influences diffusion rates in chromatography. |

| Appearance | Likely a solid, potentially off-white or colored due to amine oxidation. | Visual indicator of purity. |

| Polarity | High, due to two primary amine groups and a lactam moiety. | Dictates choice of solvents for recrystallization and chromatography. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in nonpolar solvents like hexanes.[2] | Key for selecting appropriate recrystallization and chromatography solvents. |

| pKa | The aromatic amine groups are basic. | Allows for purification via acid-base extraction. |

Purification Methodologies

A multi-step purification strategy is often necessary to achieve high purity. The following sections detail the most effective methods for 4-(2,4-Diaminophenyl)morpholin-3-one.

Recrystallization: The Primary Purification Step

Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from soluble and insoluble impurities.[3] The choice of solvent is critical and should be guided by the principle that the compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.

Solvent Screening and Selection Rationale

For a polar compound like 4-(2,4-Diaminophenyl)morpholin-3-one, polar protic and aprotic solvents are good candidates.

| Solvent | Rationale |

| Ethanol/Methanol | Often effective for recrystallizing aromatic amines and amides. The hydroxyl group can hydrogen bond with the amine and lactam functionalities.[4] |

| Isopropanol | Similar to ethanol but with a higher boiling point, which can be advantageous for dissolving less soluble compounds. |

| Ethyl Acetate | A moderately polar solvent that can be effective, sometimes in combination with a less polar co-solvent like hexanes to induce crystallization.[5] |

| Water | The high polarity may lead to good solubility at high temperatures. However, the presence of two amine groups could lead to high solubility even at room temperature, potentially reducing yield. |

Detailed Recrystallization Protocol

Objective: To remove non-polar impurities and some colored by-products.

Materials:

-

Crude 4-(2,4-Diaminophenyl)morpholin-3-one

-

Selected recrystallization solvent (e.g., Ethanol)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.

-

Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography: For High-Purity Isolation

Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For 4-(2,4-Diaminophenyl)morpholin-3-one, a polar compound, normal-phase chromatography with a polar stationary phase (silica gel) is appropriate.

Stationary and Mobile Phase Selection

-

Stationary Phase: Silica gel is the standard choice for polar compounds.

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Good starting points for polar compounds include ethyl acetate/hexane or methanol/dichloromethane systems.[5] For stubborn amines that may streak on silica, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent can improve separation.[5]

Detailed Flash Column Chromatography Protocol

Objective: To separate the target compound from closely related impurities with different polarities.

Materials:

-

Crude or recrystallized 4-(2,4-Diaminophenyl)morpholin-3-one

-

Silica gel (for flash chromatography)

-

Glass chromatography column

-

Eluent (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.

-

Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexanes to 50% or higher).

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-(2,4-Diaminophenyl)morpholin-3-one.

Acid-Base Extraction: An Alternative or Complementary Method

The basic nature of the amino groups on the phenyl ring allows for purification using acid-base extraction. This method is particularly useful for removing non-basic impurities.

Detailed Acid-Base Extraction Protocol

Objective: To separate the basic target compound from neutral or acidic impurities.

Materials:

-

Crude 4-(2,4-Diaminophenyl)morpholin-3-one

-

An organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate)

-

Aqueous acid solution (e.g., 1 M HCl)

-

Aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve the crude material in an appropriate organic solvent.

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution. The basic 4-(2,4-Diaminophenyl)morpholin-3-one will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

-

Separation: Separate the aqueous layer.

-

Basification: Cool the aqueous layer in an ice bath and slowly add an aqueous base to neutralize the acid and deprotonate the target compound, causing it to precipitate or partition back into an organic solvent.

-

Extraction: Extract the now neutral compound back into an organic solvent.

-

Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent.

-

Isolation: Filter off the drying agent and evaporate the solvent to yield the purified product.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

| Technique | Purpose | Expected Outcome for Pure Sample |

| Thin Layer Chromatography (TLC) | Quick purity check and monitoring of column chromatography. | A single spot with a consistent Rf value. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | A single major peak with purity >98%.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton- or carbon-containing impurities. | A spectrum consistent with the expected structure of 4-(2,4-Diaminophenyl)morpholin-3-one. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the expected mass. |

| Melting Point | Physical property indicating purity. | A sharp melting point range.[7] |

Workflow Diagrams

Recrystallization Workflow

Caption: General workflow for purification by recrystallization.

Flash Column Chromatography Workflow

Caption: Step-by-step process for flash column chromatography.

Safety Precautions

As with any laboratory procedure, appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

-

Handling: Aromatic amines can be irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact.[1][8]

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The purification of 4-(2,4-Diaminophenyl)morpholin-3-one is a critical step in its utilization as a chemical intermediate. A combination of recrystallization and flash column chromatography is generally sufficient to achieve high levels of purity. The choice of specific solvents and conditions should be optimized based on the nature and quantity of the impurities present. Rigorous analytical assessment is essential to confirm the purity of the final product before its use in subsequent synthetic steps.

References

-

ResearchGate. (n.d.). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. Available from: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Available from: [Link]

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis of some new pyrazole based oxothiazolidine hybrids as potent antimicrobial agents. Available from: [Link]

-

Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]

-

Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Available from: [Link]

-

Columbia University, Department of Chemistry. (n.d.). Column chromatography. Available from: [Link]

- Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.

-

Darshan Healthcare. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Available from: [Link]

-

Heterocycles. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a kilogram scale. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 29). Chromatographic Columns. Available from: [Link]

-

Organic Syntheses. (n.d.). 1,10-DIAZACYCLOOCTADECANE. Available from: [Link]

-

Land Reclamation Journal. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Available from: [Link]

-

Reddit. (2020, August 7). Looking for some advice for purification of diamide. Available from: [Link]

-

Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Available from: [Link]

-

PubMed. (2014, March 15). Determination of Polar Aromatic Amines Using Newly Synthesized Sol-Gel Titanium (IV) Butoxide Cyanopropyltriethoxysilane as Solid Phase Extraction Sorbent. Available from: [Link]

-

ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available from: [Link]

-

ResearchGate. (n.d.). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. Available from: [Link]

-

Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]

-

PubMed. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Available from: [Link]

Sources

- 1. Buy 4-(2,4-Diaminophenyl)morpholin-3-one | 482308-13-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mt.com [mt.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Chromatography [chem.rochester.edu]

- 6. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]

- 7. darshanpharmaindia.in [darshanpharmaindia.in]

- 8. valsynthese.ch [valsynthese.ch]

Technical Support Center: Synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2,4-diaminophenyl)morpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yield and troubleshooting common experimental hurdles. The information herein is synthesized from established chemical literature and process patents to provide actionable, field-proven insights.

Introduction

4-(2,4-Diaminophenyl)morpholin-3-one is a substituted aromatic heterocyclic compound. Its structure, featuring a morpholinone ring and two amino groups on the phenyl moiety, makes it a valuable building block in medicinal chemistry. Its synthesis is analogous to that of key pharmaceutical intermediates, such as 4-(4-aminophenyl)morpholin-3-one, a precursor for the anticoagulant Rivaroxaban.[1][2] The primary challenge in synthesizing the diamino variant lies in the complete and clean reduction of a dinitro precursor, a step that is critical for achieving high yield and purity.

This guide focuses on the most logical and common synthetic pathway: the catalytic hydrogenation of 4-(2,4-dinitrophenyl)morpholin-3-one.

Core Synthetic Pathway

The synthesis typically proceeds via a two-step process starting from a readily available dinitrophenyl precursor.

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. How can I improve selectivity?